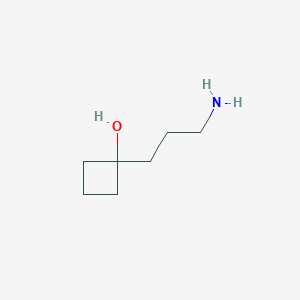

1-(3-Aminopropyl)cyclobutan-1-ol

Description

These compounds are characterized by a cyclobutane ring fused to a hydroxyl group and an amine-containing side chain.

Properties

IUPAC Name |

1-(3-aminopropyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-2-5-7(9)3-1-4-7/h9H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQQVYVKJPPCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428235-39-5 | |

| Record name | 1-(3-aminopropyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular nucleophilic cyclization of a suitable aminopropyl precursor . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(3-Aminopropyl)cyclobutan-1-ol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of cyclobutanol derivatives with aminoalkyl or aminoaryl substituents:

Key Observations:

- Molecular Weight and Complexity : Bulkier substituents (e.g., cycloheptyl in ) increase molecular weight and lipophilicity, which may influence membrane permeability in drug design.

- Solubility: The unsubstituted 1-(aminomethyl)cyclobutan-1-ol exhibits high aqueous solubility, while analogs like 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (oil) are more lipophilic .

- Stability : Storage at 4°C is recommended for some derivatives (e.g., ), whereas others lack stability data.

Biological Activity

1-(3-Aminopropyl)cyclobutan-1-ol is a compound of interest due to its potential biological activities. This article examines its mechanisms of action, biological effects, and applications in scientific research and medicine, supported by data tables and case studies.

- Molecular Formula : CHNO

- SMILES : C1CC(C1)(CCCN)O

- InChIKey : WWQQVYVKJPPCHT-UHFFFAOYSA-N

The biological activity of this compound arises from its interaction with various molecular targets:

- Hydrogen Bonding : The aminopropyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Electrostatic Interactions : These interactions can affect enzyme activity and receptor binding, potentially leading to modulation of physiological responses.

Biological Activities

This compound exhibits several biological activities, which can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacteria and fungi, making it a candidate for antibiotic development. |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy. |

| Neuroactivity | Modulates neurotransmitter systems, indicating possible applications in neuropharmacology. |

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, which may be attributed to its structural features that enhance membrane permeability.

Cytotoxicity Evaluation

In vitro assays conducted on several cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to cell death, which positions it as a potential lead compound for anticancer drug development.

Structure-Activity Relationship (SAR)

The unique cyclobutane ring structure of this compound contributes to its distinct biological properties. Comparisons with similar compounds reveal that variations in ring size and functional groups significantly affect biological activity:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-(3-Aminopropyl)cyclopentan-1-ol | Cyclopentane | Moderate antimicrobial activity |

| 1-(3-Aminopropyl)cyclohexan-1-ol | Cyclohexane | Lower cytotoxicity |

| 1-(3-Aminopropyl)cyclopropan-1-ol | Cyclopropane | Limited biological activity |

Applications in Research and Medicine

The compound is being explored for various applications:

- Drug Development : Its unique properties make it a valuable scaffold for synthesizing new drugs targeting specific diseases.

- Biochemical Probes : Utilized in research to study enzyme interactions and receptor binding dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.